![molecular formula C17H27N5O3S B11007295 [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11007295.png)
[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic molecule with potential applications in various scientific fields. It is characterized by the presence of a pyrimidine ring, a piperidine ring, and a piperazine ring, each contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines. The piperidine and piperazine rings are often prepared through cyclization reactions of corresponding linear precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions may target the carbonyl group present in the methanone moiety.
Substitution: Substitution reactions can occur at various positions on the pyrimidine, piperidine, and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Potential medical applications include the development of pharmaceuticals targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methanamine hydrochloride
- 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
Uniqueness
Compared to similar compounds, [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone stands out due to its additional piperazine ring and methylsulfonyl group
Properties
Molecular Formula |
C17H27N5O3S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H27N5O3S/c1-13-12-14(2)19-17(18-13)21-6-4-15(5-7-21)16(23)20-8-10-22(11-9-20)26(3,24)25/h12,15H,4-11H2,1-3H3 |
InChI Key |
FQZOLSIKRONCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



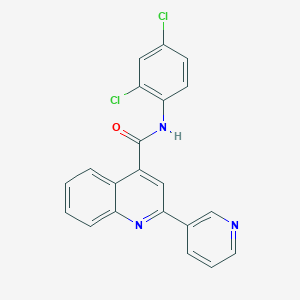
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007232.png)
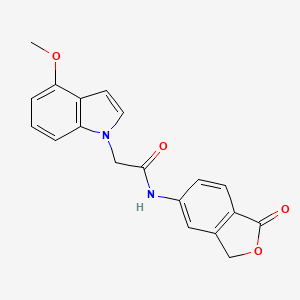
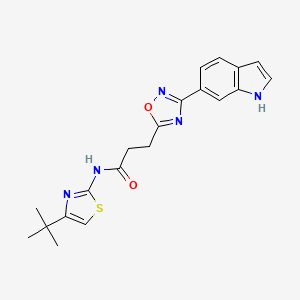
![6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid](/img/structure/B11007249.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11007257.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11007263.png)
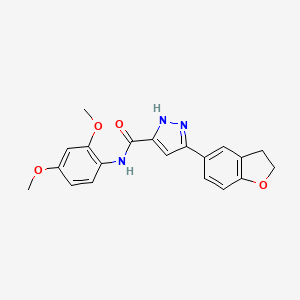
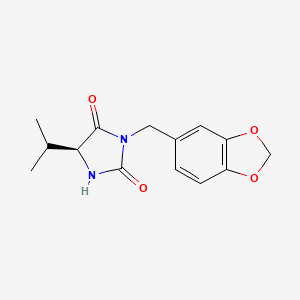
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11007278.png)
![3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11007282.png)
![N-{3-[2-(4-morpholinyl)ethoxy]phenyl}-2-phenyl-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B11007283.png)
![[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B11007288.png)
